3-isopropylindeno[1,2-c]pyrazol-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-2H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-7(2)11-10-12(15-14-11)8-5-3-4-6-9(8)13(10)16/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFUJRPAPQBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-isopropylindeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-isopropylindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one derivatives with structural analogs, focusing on substituents, yields, melting points, and bioactivities.
Notes:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced intermolecular forces, while methoxy groups improve thermal stability .
- Synthesis Methods : Microwave-assisted synthesis () improves yields (e.g., 50% for 1b) compared to conventional reflux (24% for 1a) .
Key Observations :
Biological Activity
3-Isopropylindeno[1,2-c]pyrazol-4(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of isopropyl-substituted indene derivatives with hydrazine derivatives. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : The compound was tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 2.13 µM for MCF-7 cells, showcasing its potency as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.13 ± 0.80 |
| SiHa | 4.34 ± 0.98 |
| PC-3 | 4.46 ± 0.53 |
The selectivity of the compound was further confirmed as it exhibited minimal toxicity towards normal human embryonic kidney cells (HEK-293T) with IC50 values greater than 50 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.
- In Vitro Testing : The compound was evaluated for its antimicrobial efficacy against bacteria and fungi. Results indicated significant inhibition against Candida albicans and various bacterial strains, with some derivatives demonstrating activity comparable to standard antibiotics like Streptomycin and Fluconazole .
| Pathogen | Activity |
|---|---|
| Candida albicans | Significant |
| Bacterial Strains | Moderate |
Antidiabetic Activity
The potential antidiabetic effects of this compound were assessed through inhibition assays against key enzymes involved in carbohydrate metabolism.
- Enzyme Inhibition : The compound exhibited notable inhibitory activity against α-glucosidase and α-amylase enzymes, with IC50 values indicating superior efficacy compared to the standard drug Acarbose.
| Enzyme | IC50 Value (µg/mL) | Standard (Acarbose) |
|---|---|---|
| α-Glucosidase | 6.71 | 9.35 |
| α-Amylase | 11.90 | 22.87 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer and diabetes pathways. These studies provide insights into the mechanism of action at the molecular level and support the observed biological activities.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to the indeno[1,2-c]pyrazole framework in various therapeutic areas:
- Anticancer Efficacy : A study demonstrated that derivatives of indeno[1,2-c]pyrazoles significantly inhibited tubulin polymerization, a critical process in cancer cell division.
- Antimicrobial Properties : Research indicated that certain derivatives could effectively combat resistant strains of bacteria and fungi, suggesting their potential use in treating infections where conventional antibiotics fail.
Q & A
Q. What are the standard synthetic routes for preparing 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one derivatives?
The compound is typically synthesized via condensation reactions between 2-acyl-(1H)-indene-1,3(2H)-dione and substituted hydrazines. For example, 3-isopropyl derivatives are prepared by reacting 2-acyl-indanedione with 2-hydrazinylbenzo[d]thiazole derivatives in glacial acetic acid under reflux. Characterization involves FTIR, -NMR, -NMR, and HRMS to confirm structural features like carbonyl groups (1725 cm) and aromatic protons (δ 7.2–8.5 ppm) .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O at ~1725 cm, N-H stretches at ~3410 cm).
- NMR : -NMR reveals proton environments (e.g., isopropyl groups at δ 1.2–1.4 ppm), while -NMR confirms carbonyl carbons (~190 ppm).
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 376.0921 for CHNOS) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound derivatives?
Heterogeneous catalysts like f-SiO@GO@Co or nano-FeO-cysteine enhance reaction rates and yields. For example, using f-SiO@GO@Co in ethanol at 60°C reduces reaction time to 2–4 hours with yields >85%. These catalysts promote multicomponent reactions involving aldehydes, hydrazines, and ninhydrin, enabling one-pot synthesis .
Q. What structure-activity relationships (SAR) govern the α-glucosidase inhibitory activity of these derivatives?
Substituents on the benzo[d]thiazole ring critically influence activity:
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance α-glucosidase inhibition (e.g., 4e: IC = 6.71 µg/mL vs. acarbose: 9.35 µg/mL).
- Methoxy groups improve α-amylase inhibition (4i: IC = 11.90 µg/mL vs. acarbose: 22.87 µg/mL). Systematic variation of substituents and molecular docking (e.g., against α-glucosidase PDB 2ZE0) can validate binding modes .
Q. How can contradictory pharmacological data (e.g., anti-inflammatory vs. inactivity) be resolved?
Discrepancies may arise from structural variations or assay conditions. For example, 3-substituted indenopyrazolone acetic acids showed inconsistent anti-inflammatory activity in carrageenan-induced edema models. Researchers should:
- Compare substituent effects (e.g., methyl vs. phenyl groups).
- Use standardized assays (e.g., COX-1/COX-2 inhibition) to clarify mechanisms .
Q. What strategies validate the biological activity of these derivatives computationally?
Molecular docking and dynamics simulations are critical:
- 4e binds α-glucosidase via hydrogen bonds with Asp349 and Arg438.
- 4o interacts with α-amylase active-site residues (e.g., Trp58, Asp197). Pair computational results with in vitro IC values to prioritize compounds for in vivo testing .
Methodological Considerations
Q. How are regioisomers (e.g., 1a vs. 1b) distinguished during synthesis?
Regioisomeric purity is confirmed by:
- -NMR : Differences in aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet peaks).
- X-ray crystallography : Resolves spatial arrangements (e.g., 1a vs. 1b in Scheme 1 of ).
Q. What analytical challenges arise in characterizing indenopyrazolone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
